

# AMG 925 Demonstrates Potent Activity Against Quizartinib-Resistant FLT3 Mutations in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AMG 925 |           |
| Cat. No.:            | B612021 | Get Quote |

#### For Immediate Release

A comprehensive analysis of preclinical data reveals that **AMG 925**, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), effectively targets FLT3 mutations that confer resistance to the selective FLT3 inhibitor quizartinib. These findings position **AMG 925** as a promising therapeutic strategy for acute myeloid leukemia (AML) patients who have developed resistance to current FLT3-targeted therapies.

Activating mutations in the FLT3 gene are present in approximately 30% of AML cases and are associated with a poor prognosis.[1][2][3] While FLT3 inhibitors like quizartinib have shown clinical activity, their efficacy is often limited by the emergence of secondary resistance mutations in the FLT3 kinase domain, most notably at residues D835 and F691.[4][5][6][7] Preclinical evidence strongly suggests that **AMG 925** can overcome this resistance, offering a potential new line of defense for these patients.

A key advantage of **AMG 925** lies in its dual-inhibitor mechanism. By targeting both FLT3 and CDK4, a key regulator of the cell cycle, **AMG 925** may not only suppress the primary oncogenic signaling from mutant FLT3 but also circumvent resistance mechanisms.[1][2][8][9] Studies have shown that the addition of a CDK4 inhibitor can prevent the development of resistance to FLT3 inhibitors.[6][10][11]

## **Comparative Efficacy Against Resistant Mutations**



Preclinical studies have demonstrated the superior potency of **AMG 925** (also known as FLX925) against AML cell lines harboring quizartinib-resistant FLT3 mutations. The compound retains significant activity against the D835 and the gatekeeper F691 mutations, which are common mechanisms of clinical resistance to quizartinib.[12]

| Cell Line | FLT3 Mutation | AMG 925<br>(FLX925) IC50<br>(nM) | Quizartinib<br>IC50 (nM) | Fold-Potency<br>of AMG 925 vs.<br>Quizartinib |
|-----------|---------------|----------------------------------|--------------------------|-----------------------------------------------|
| MOLM13    | ITD           | 15                               | -                        | -                                             |
| MOLM13    | ITD/D835Y     | 28                               | >200-fold less<br>potent | Significantly more potent                     |
| MV4-11    | ITD           | 16                               | -                        | -                                             |
| MV4-11    | ITD/D835V     | 19                               | >200-fold less<br>potent | Significantly more potent                     |
| MV4-11    | ITD/N841I     | 16                               | -                        | -                                             |
| MV4-11    | ITD/F691L     | 73                               | >200-fold less<br>potent | Significantly more potent                     |

Data sourced from preclinical studies.[12] Note: Specific IC50 values for quizartinib against these resistant cell lines were not provided in the source material, but it was stated to be over 200-fold less potent.

## **Experimental Protocols**

The following methodologies were employed in the preclinical evaluation of **AMG 925**'s efficacy against quizartinib-resistant FLT3 mutations.

Cell Lines and Culture: Human AML cell lines, MOLM13 and MV4-11, harboring the FLT3-ITD mutation were used. Quizartinib-resistant sublines were generated through continuous exposure to increasing concentrations of quizartinib. The presence of secondary mutations in the FLT3 kinase domain (e.g., D835Y, D835V, N841I, F691L) was confirmed by sequencing. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.







In Vitro Proliferation Assays: Cell viability was assessed using a standard MTS or CellTiter-Glo luminescent cell viability assay. Cells were seeded in 96-well plates and treated with serial dilutions of **AMG 925** or quizartinib for 72 hours. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Western Blot Analysis: To assess the inhibition of FLT3 signaling, cells were treated with **AMG 925** or quizartinib for a specified time. Cell lysates were then subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated RB (p-RB), and total RB. Appropriate secondary antibodies were used for detection.

## **Signaling Pathway and Inhibition Mechanism**

The following diagram illustrates the FLT3 signaling pathway and the points of inhibition by **AMG 925**.





Click to download full resolution via product page

Caption: FLT3 signaling and AMG 925 inhibition.



This guide provides a comparative overview of the preclinical efficacy of **AMG 925** against quizartinib-resistant FLT3 mutations. The presented data and experimental methodologies underscore the potential of **AMG 925** as a valuable therapeutic agent for a subset of AML patients with significant unmet medical needs. Further clinical investigation is warranted to validate these promising preclinical findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AMG 925 Demonstrates Potent Activity Against Quizartinib-Resistant FLT3 Mutations in Preclinical Studies]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b612021#efficacy-of-amg-925-against-quizartinib-resistant-flt3-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com